molecular formula C24H23N3O2S2 B2737104 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1252898-04-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Katalognummer: B2737104
CAS-Nummer: 1252898-04-6
Molekulargewicht: 449.59
InChI-Schlüssel: KMIFEZICQDKXIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A sulfanyl group at position 2, linked to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group (N-[4-(propan-2-yl)phenyl]). This substitution pattern is critical for modulating solubility, metabolic stability, and target binding . Its synthesis likely follows protocols similar to those described for analogous thienopyrimidine derivatives, involving coupling reactions between functionalized pyrimidinones and substituted acetamides .

Eigenschaften

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)18-8-10-19(11-9-18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIFEZICQDKXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Benzylation to introduce the benzyl group.
  • Acylation to attach the propan-2-ylphenyl acetamide moiety.

These synthetic routes are crucial for optimizing the biological activity of the compound by allowing modifications to its structure for enhanced efficacy .

Biological Activity

Research indicates that this compound exhibits significant anticancer and antimicrobial properties . The following sections detail its biological activities:

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These targets are vital for DNA synthesis and repair, making them attractive for cancer therapy. In vitro studies have demonstrated that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacterial strains. Studies have reported that it effectively inhibits both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies highlight the biological efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study assessed the effects of thieno[3,2-d]pyrimidine derivatives on triple-negative breast cancer (TNBC) cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
    CompoundIC50 (µM)Mechanism of Action
    Thieno derivative A5.0Caspase activation
    Thieno derivative B7.5Thymidylate synthase inhibition
  • Study on Antimicrobial Properties : Another investigation evaluated the antimicrobial effects of various thieno[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis. The compounds exhibited potent activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL .
    CompoundMIC (µg/mL)Target Organism
    Derivative C0.5M. tuberculosis
    Derivative D1.0S. aureus

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name Core Structure R₁ (Position 3) R₂ (Position 2) Acetamide Substituent Molecular Weight (g/mol) Key References
Target Compound Thieno[3,2-d]pyrimidinone Benzyl -S-CH₂-C(=O)-NH- 4-Isopropylphenyl ~465.5
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone Methyl, 7-phenyl -S-CH₂-C(=O)-NH- 4-Butylphenyl 463.61
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone Benzyl -S-CH₂-C(=O)-NH- 2-Methoxyphenyl 437.53
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidinone 4-Chlorophenyl -S-CH₂-C(=O)-NH- 3-Methylpyrazole 292.21

Key Observations :

  • Substituent Effects: The benzyl group (target compound) vs. The 4-isopropylphenyl group (target) enhances hydrophobicity compared to 2-methoxyphenyl (), which may improve membrane permeability but reduce aqueous solubility . Pyrazole-linked analogs () exhibit significantly lower molecular weights, suggesting divergent pharmacokinetic profiles.

Table 2: Reported Activities of Related Compounds

Compound Class Example Compound Target/Activity IC₅₀/EC₅₀ Reference
Thieno[3,2-d]pyrimidinones Target Compound Not specified N/A N/A
Purinone derivatives HC-030031 (TRPA1 inhibitor) TRPA1 4–10 μM
Quinazoline derivatives Belonosudil (ROCK inhibitor) ROCK kinase Not provided
HIV-targeting pyrimidines 12ba, 12bb () HIV Not provided

Key Observations :

  • The target compound shares the N-[4-(propan-2-yl)phenyl]acetamide moiety with HC-030031, a TRPA1 antagonist .
  • Thienopyrimidine-based HIV inhibitors () highlight the scaffold’s versatility in targeting viral enzymes, though substituent specificity is critical .
  • The absence of explicit activity data for the target compound underscores the need for targeted assays to evaluate kinase inhibition, antiviral activity, or TRP channel modulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.